molecular formula C11H12N2O6S B8318428 1-(2-Nitrophenylsulfonamido)cyclobutanecarboxylic acid

1-(2-Nitrophenylsulfonamido)cyclobutanecarboxylic acid

Cat. No.: B8318428
M. Wt: 300.29 g/mol
InChI Key: XTWYQAPOKXIPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenylsulfonamido)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H12N2O6S and its molecular weight is 300.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

1-[(2-nitrophenyl)sulfonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12N2O6S/c14-10(15)11(6-3-7-11)12-20(18,19)9-5-2-1-4-8(9)13(16)17/h1-2,4-5,12H,3,6-7H2,(H,14,15)

InChI Key

XTWYQAPOKXIPOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

methyl-1-(2-nitrophenylsulfonamido)cyclobutanecarboxylate (500 mg, 1.59 mmol) was charged, and dissolved through addition of THF (5 ml), and methanol (5 ml). LiOH.H2O dissolved in H2O (5 ml) was added thereto, followed by stirring for 12 hours at room temperature. After stirring for 12 hours, the resultant solution was vacuum-evaporated, acidified with 2N—HCl to pH 2-3, and extracted with EA (×2). The organic layer was dried with MgSO4, and filtered. Through vacuum distillation, the solvent was removed so as to obtain 1-(2-nitrophenylsulfonamido)cyclobutanecarboxylic acid (468 mg, 1.56 mmol, 98%).
Name
methyl-1-(2-nitrophenylsulfonamido)cyclobutanecarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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